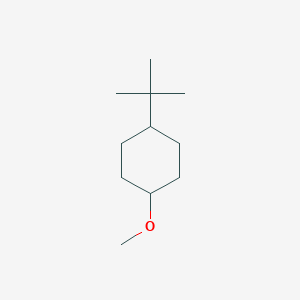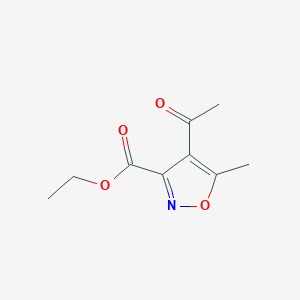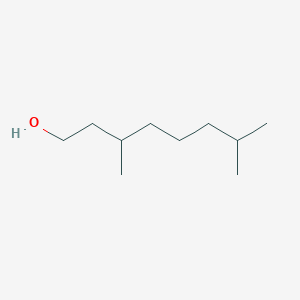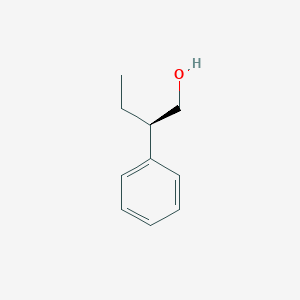
(2-Isopropylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropylphenyl)(phenyl)methanone, also known as benzylacetone, is a chemical compound that belongs to the ketone group. It is a colorless solid that is commonly used in organic synthesis and research.
作用機序
The exact mechanism of action of (2-Isopropylphenyl)(phenyl)methanone is not well understood. However, it is believed to exert its biological activity through the interaction with specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-Isopropylphenyl)(phenyl)methanone has been reported to possess various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. Moreover, it has been reported to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects by inhibiting the activity of COX-2.
実験室実験の利点と制限
The advantages of using (2-Isopropylphenyl)(phenyl)methanone in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it can be used as a versatile starting material for the synthesis of various organic compounds. However, its limitations include its low solubility in water and its potential toxicity, which may require special precautions during handling.
将来の方向性
There are several future directions for the research on (2-Isopropylphenyl)(phenyl)methanone. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Moreover, further studies are needed to elucidate the mechanism of action and the biological targets of (2-Isopropylphenyl)(phenyl)methanone. In addition, the potential applications of this compound in the fields of medicine and material science should be explored further.
Conclusion:
In summary, (2-Isopropylphenyl)(phenyl)methanone is a versatile compound that has found various applications in organic synthesis, medicinal chemistry, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs and materials with unique properties.
合成法
The synthesis of (2-Isopropylphenyl)(phenyl)methanone can be achieved through several methods, including Friedel-Crafts acylation, Grignard reaction, and oxidation of benzyl alcohol. The most common method is the Friedel-Crafts acylation, which involves the reaction between benzene and acetone in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
科学的研究の応用
(2-Isopropylphenyl)(phenyl)methanone has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and flavors. In medicinal chemistry, it has been reported to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. Moreover, (2-Isopropylphenyl)(phenyl)methanone has been used as a precursor for the preparation of polymers and materials with unique properties, such as liquid crystals and conducting polymers.
特性
CAS番号 |
19103-09-4 |
|---|---|
製品名 |
(2-Isopropylphenyl)(phenyl)methanone |
分子式 |
C16H16O |
分子量 |
224.3 g/mol |
IUPAC名 |
phenyl-(2-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-12(2)14-10-6-7-11-15(14)16(17)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChIキー |
SQHKKVDREPFJLB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
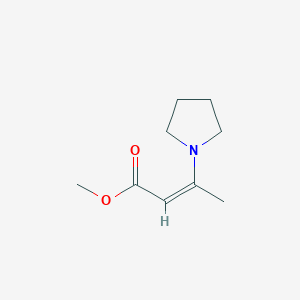
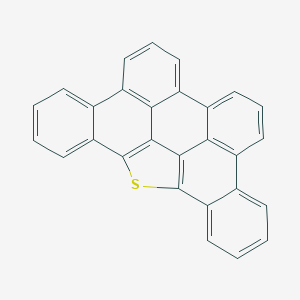
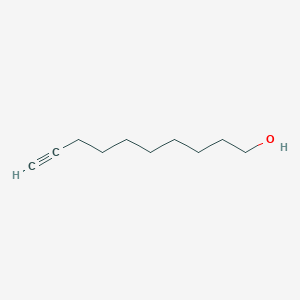
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
